![molecular formula C17H15N5O B2993872 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide CAS No. 2034888-36-1](/img/structure/B2993872.png)
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide
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Overview
Description
“N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide” is a complex organic compound that contains a pyridine ring, a 1,2,3-triazole ring, and a cinnamamide moiety. Compounds with these functional groups are often involved in various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a 1,2,3-triazole ring, and a cinnamamide moiety. These functional groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a pyridine ring could contribute to its aromaticity and potentially its solubility in certain solvents .Scientific Research Applications
Nonlinear Optical Materials
The compound’s structure, featuring a donor-acceptor motif with a π-conjugated system, is indicative of potential applications in nonlinear optics (NLO). NLO materials are crucial for optical signal processing, including applications like optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The presence of pyridin-4-yl and triazol-4-yl groups could facilitate intramolecular charge transfer, enhancing the NLO properties.
Intercalation in Layered Compounds
Research indicates that similar compounds can be intercalated within the layers of zirconium 4-sulfophenylphosphonate . This suggests that our compound of interest could be used to create densely packed layers, which is valuable in the development of advanced materials with specific electronic or optical properties.
Molecular Docking and Drug Design
Compounds with a pyridin-4-yl moiety have been studied for their ability to bind to various biological targets. The triazol-4-yl group can act as a linker in molecular docking, suggesting that our compound could serve as a scaffold in the design of new therapeutic agents .
Hydrogen Bond Network Formation
The compound’s potential to form a dense network of hydrogen bonds could be exploited in creating new materials for water purification or selective ion exchange. These materials could be used to remove contaminants or recover valuable ions from water sources .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(7-6-14-4-2-1-3-5-14)19-12-15-13-22(21-20-15)16-8-10-18-11-9-16/h1-11,13H,12H2,(H,19,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSBSGHLYXPKPW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide |
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